molecular formula C16H22O B8673403 3-(4-Tert-butylphenyl)cyclohexanone CAS No. 115614-48-7

3-(4-Tert-butylphenyl)cyclohexanone

Cat. No.: B8673403
CAS No.: 115614-48-7
M. Wt: 230.34 g/mol
InChI Key: UAZCHOPIHWUWIP-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)cyclohexanone is a cyclohexanone derivative substituted at the 3-position with a 4-tert-butylphenyl group. This compound shares structural similarities with other cyclohexanone-based molecules but is distinguished by the steric bulk and electron-donating nature of the tert-butyl group. Cyclohexanone derivatives are critical in industrial applications, including polymer synthesis (e.g., nylon precursors) and fragrance chemistry .

Properties

CAS No.

115614-48-7

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

3-(4-tert-butylphenyl)cyclohexan-1-one

InChI

InChI=1S/C16H22O/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h7-10,13H,4-6,11H2,1-3H3

InChI Key

UAZCHOPIHWUWIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Cyclohexanones

The positional isomer 4-(4-tert-butylphenyl)cyclohexanone (CAS 98-54-4, C₁₀H₁₄O, MW 150.24 g/mol) differs in the placement of the tert-butylphenyl group . Key distinctions include:

  • Steric Effects: The 3-substituted isomer may exhibit greater steric hindrance around the ketone group, altering reactivity in nucleophilic additions or condensations (e.g., in thiazolidinone synthesis, as seen in ).
  • Symmetry : The 4-substituted isomer’s symmetry could enhance crystallinity compared to the 3-substituted derivative.
  • Boiling Points : Increased steric bulk in the 3-position might reduce intermolecular interactions, lowering boiling points relative to the 4-isomer.
Property 3-(4-Tert-butylphenyl)cyclohexanone 4-(4-Tert-butylphenyl)cyclohexanone
Molecular Formula C₁₀H₁₄O C₁₀H₁₄O
Molecular Weight (g/mol) 150.24 (estimated) 150.24
Substituent Position 3-position 4-position

Substituent Variations: Tert-butyl vs. Acetyl Groups

3-(4-Acetylphenyl)cyclohexanone (CAS 125530-11-2, C₁₄H₁₆O₂, MW 216.28 g/mol) replaces the tert-butyl group with an acetyl moiety :

  • Polarity: The acetyl group increases polarity, enhancing solubility in polar solvents (e.g., methanol or water).
  • Toxicity : Acetylated derivatives may undergo different metabolic pathways, such as oxidation or conjugation, compared to tert-butyl-containing compounds .
Property This compound 3-(4-Acetylphenyl)cyclohexanone
Molecular Weight 150.24 216.28
Key Functional Group tert-butyl (lipophilic) acetyl (polar)
Solubility Lower in polar solvents Higher in polar solvents

Functional Group Variations: Aldehydes vs. Ketones

Aldehydes like 3-(4-tert-butylphenyl)-2-methylpropanal (BMHCA) () differ in oxidation state and reactivity:

  • Reactivity : Aldehydes are more prone to oxidation and nucleophilic attack than ketones.

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